methanone](/img/structure/B10996520.png)
[4-(benzylsulfonyl)piperazin-1-yl](4,7-dimethoxy-1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzylsulfonyl)piperazin-1-ylmethanone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzylsulfonyl group, and a dimethoxyindole moiety. The combination of these functional groups imparts distinctive chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions, where benzyl chloride reacts with sulfonyl chloride in the presence of a base.
Attachment of the Dimethoxyindole Moiety: The final step involves coupling the piperazine derivative with 4,7-dimethoxyindole using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfonyl)piperazin-1-ylmethanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
4-(benzylsulfonyl)piperazin-1-ylmethanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
4-(benzylsulfonyl)piperazin-1-ylmethanone: can be compared with other compounds that have similar structural features:
4-(benzylsulfonyl)piperazin-1-ylmethanone: Similar structure but with one less methoxy group.
4-(benzylsulfonyl)piperazin-1-ylethanone: Similar structure but with an ethanone group instead of methanone.
The uniqueness of 4-(benzylsulfonyl)piperazin-1-ylmethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H25N3O5S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(4-benzylsulfonylpiperazin-1-yl)-(4,7-dimethoxy-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C22H25N3O5S/c1-29-19-8-9-20(30-2)21-17(19)14-18(23-21)22(26)24-10-12-25(13-11-24)31(27,28)15-16-6-4-3-5-7-16/h3-9,14,23H,10-13,15H2,1-2H3 |
InChI Key |
RLGDCQYIULZTKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-indol-3-yl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B10996447.png)
![(1-methyl-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B10996449.png)
![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(1H-indol-6-yl)propanamide](/img/structure/B10996451.png)
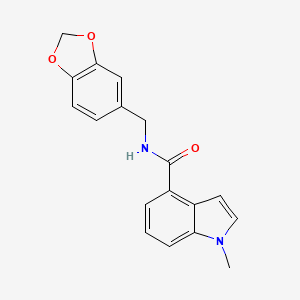
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10996459.png)

![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B10996491.png)
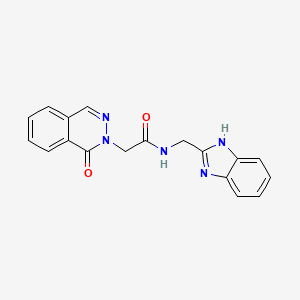
![3,4-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10996499.png)
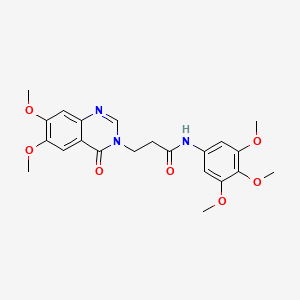
![N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide](/img/structure/B10996508.png)
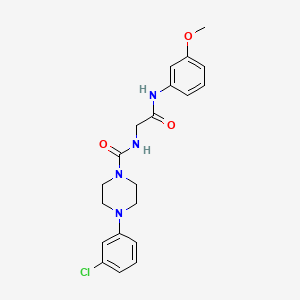
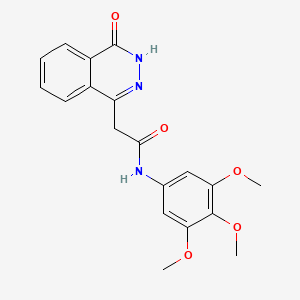
![6-bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one](/img/structure/B10996516.png)
